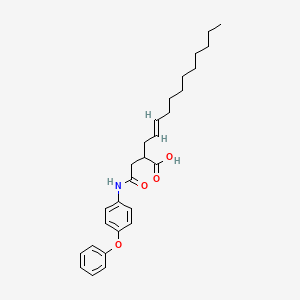

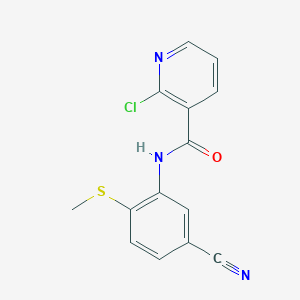

2-((N-(4-Phenoxyphenyl)carbamoyl)methyl)tetradec-4-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((N-(4-Phenoxyphenyl)carbamoyl)methyl)tetradec-4-enoic acid is a chemical compound with the molecular formula C28H37NO4 . It has a molecular weight of 451.607.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 451.607. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications

Synthesis and Derivatization Techniques

The compound 2-((N-(4-Phenoxyphenyl)carbamoyl)methyl)tetradec-4-enoic acid can be involved in synthesis and derivatization processes, which are crucial for developing various chemical analyses and materials. For instance, phenolic acids, to which our compound is related, can be instantly converted to derivatives suitable for gas chromatography (GC) analysis through treatment with methyl or ethyl chloroformate, catalyzed by pyridine. This technique is applicable even in the presence of water and leads to esterification or the production of alkoxycarbonyl ethers, facilitating the analysis of complex mixtures (Hušek, 1992).

Material Science and Polymer Research

The structural properties of compounds like 2-((N-(4-Phenoxyphenyl)carbamoyl)methyl)tetradec-4-enoic acid are pivotal in material science, especially in the synthesis of semiaromatic polyamides (SAPs) with varied carboxyl group content. These SAPs exhibit high glass transition temperatures and can be compressed into films, showing significant thermal mechanical performance. This application is particularly relevant in enhancing the compatibility and interfacial adhesion of composites like PA6T/carbon fiber (CF), indicating the potential of such compounds in advanced material development (Zhang et al., 2017).

Biochemical Research and Enzyme Activity

The biochemical applications of compounds structurally related to 2-((N-(4-Phenoxyphenyl)carbamoyl)methyl)tetradec-4-enoic acid are diverse, including their use in exploring enzyme activity. For instance, 4-Azido-2-hydroxybenzoic acid, a benzoic acid derivative, has been utilized as a photoprobe to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs), highlighting the role of specific amino acids in the catalytic activity of these enzymes. This research provides insights into the mechanisms of enzyme action and the design of enzyme inhibitors (Xiong et al., 2006).

Environmental Science and Herbicide Degradation

In environmental science, understanding the behavior and degradation pathways of herbicides is crucial for pollution control and ecosystem management. Phenoxyacetic and benzoic acid herbicides, which share functional groups with our compound, have been studied for their solubility, mobility, and persistence in water systems. Research using membrane bioreactor (MBR) technology demonstrated the efficient breakdown of such herbicides, underscoring the importance of advanced treatment methods in mitigating environmental pollution (Ghoshdastidar & Tong, 2013).

Safety and Hazards

properties

IUPAC Name |

(E)-2-[2-oxo-2-(4-phenoxyanilino)ethyl]tetradec-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO4/c1-2-3-4-5-6-7-8-9-10-12-15-23(28(31)32)22-27(30)29-24-18-20-26(21-19-24)33-25-16-13-11-14-17-25/h10-14,16-21,23H,2-9,15,22H2,1H3,(H,29,30)(H,31,32)/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZJIPGWTKKZDN-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/CC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((N-(4-Phenoxyphenyl)carbamoyl)methyl)tetradec-4-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2886675.png)

![4-allyl-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2886676.png)

![N-methyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2886681.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B2886682.png)

![(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B2886692.png)

![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B2886694.png)

![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2886695.png)